molecular formula C13H19BrO3Si B1520816 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde CAS No. 347840-64-6

2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde

Cat. No. B1520816
M. Wt: 331.28 g/mol
InChI Key: HCYCLKLRRFOJTQ-UHFFFAOYSA-N
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Description

“2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde” is a chemical compound with the molecular formula C13H19BrO3Si . It has a molecular weight of 331.28 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a hydroxy group, and a carbaldehyde group. Additionally, it contains a tert-butyl(dimethyl)silyl group attached to the oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 331.28 . Other specific properties such as boiling point, melting point, and density were not found.

Scientific Research Applications

Catalytic Applications

A study by Rayati and Abdolalian (2013) presents the heterogenization of a molybdenum Schiff base complex as a magnetic nanocatalyst for the oxidation of alkenes, utilizing related silyl ether compounds in the process. This research demonstrates an eco-friendly, efficient, selective, and recyclable nanocatalyst method for alkene oxidation, highlighting the potential utility of silyl ether compounds in catalysis (Rayati & Abdolalian, 2013).

Organic Synthesis

Niesmann, Klingebiel, and Noltemeyer (1996) explored the addition and cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, a compound structurally related to the target chemical. Their work provides insights into the reactivity of silyl iminosilanes, contributing to the understanding of how silyl groups may influence organic synthesis processes (Niesmann, Klingebiel, & Noltemeyer, 1996).

Polymer Science

In the field of polymer science, Uhrich, Hawker, Fréchet, and Turner (1992) demonstrated the one-pot synthesis of hyperbranched polyethers using a compound similar to the target chemical. Their research elucidates the role of silyl-protected hydroxyl groups in facilitating polymerization, offering a pathway to novel polymeric materials with diverse functionalities (Uhrich, Hawker, Fréchet, & Turner, 1992).

Battery Technology

In the context of lithium-ion batteries, Zhang et al. (2010) investigated 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for overcharge protection, a compound structurally akin to the target chemical. Their findings highlight the significance of silyl and alkyl substitutions on the stability and performance of redox-active compounds in battery applications (Zhang et al., 2010).

Drug Design

Donadel et al. (2005) explored the impact of the tert-butyl dimethyl silyl group on drug cytotoxicity against human tumor cells. Their research demonstrates the potential of silyl groups, similar to the one in the target compound, to enhance the therapeutic efficacy of drug molecules, indicating a promising direction for the design of more effective anticancer agents (Donadel et al., 2005).

properties

IUPAC Name

2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO3Si/c1-13(2,3)18(4,5)17-11-7-6-10(16)9(8-15)12(11)14/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYCLKLRRFOJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677768
Record name 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde

CAS RN

347840-64-6
Record name 2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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